molecular formula C14H18O3 B13721764 trans 2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid

trans 2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B13721764
M. Wt: 234.29 g/mol
InChI Key: VVTHTRMVKKHTAY-QWHCGFSZSA-N
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Description

trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid: is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations. One common method involves the reaction of 4-isobutoxystyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Formation of 4-isobutoxybenzaldehyde or 4-isobutoxybenzoic acid.

    Reduction: Formation of trans-2-(4-isobutoxyphenyl)cyclopropanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of cyclopropane-containing pharmaceuticals and agrochemicals.

Biology: Studies have explored its potential as a ligand for biological receptors, given its structural similarity to certain bioactive molecules.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid exerts its effects depends on its specific application. For instance, as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can confer rigidity to the molecule, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

  • trans-2-(4-Methoxyphenyl)cyclopropanecarboxylic acid
  • trans-2-(4-Ethoxyphenyl)cyclopropanecarboxylic acid
  • trans-2-(4-Propoxyphenyl)cyclopropanecarboxylic acid

Comparison: Compared to its analogs, trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid is unique due to the presence of the isobutoxy group, which can influence its physical properties, reactivity, and biological activity. The bulkier isobutoxy group may enhance lipophilicity and membrane permeability, potentially improving its efficacy in certain applications.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

(1R,2R)-2-[4-(2-methylpropoxy)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H18O3/c1-9(2)8-17-11-5-3-10(4-6-11)12-7-13(12)14(15)16/h3-6,9,12-13H,7-8H2,1-2H3,(H,15,16)/t12-,13+/m0/s1

InChI Key

VVTHTRMVKKHTAY-QWHCGFSZSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2CC2C(=O)O

Origin of Product

United States

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